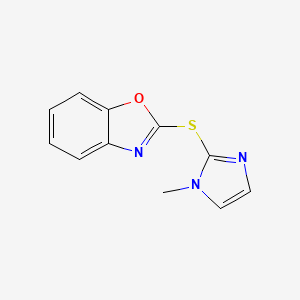![molecular formula C11H11N5O2 B7530044 N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide, also known as NCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the development of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, future research could focus on improving the bioavailability and pharmacokinetics of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide to enhance its therapeutic potential.
Conclusion:
In conclusion, N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide involves the reaction between 3-aminobenzoic acid and pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c12-11(18)15-8-3-1-2-7(6-8)14-10(17)9-4-5-13-16-9/h1-6H,(H,13,16)(H,14,17)(H3,12,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXLZLWLLREYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

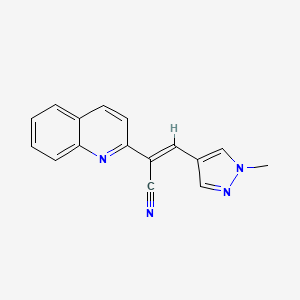
![1-Ethyl-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7529975.png)
![N-carbamoyl-3-[1-(3-chlorophenyl)ethyl-methylamino]propanamide](/img/structure/B7529982.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-3-methylurea](/img/structure/B7529990.png)
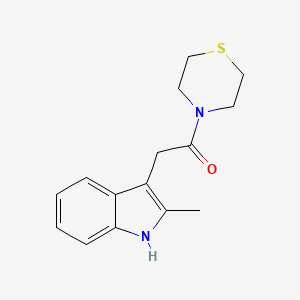
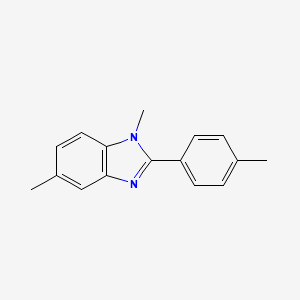
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
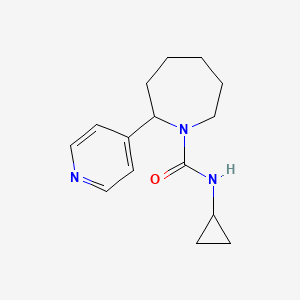
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
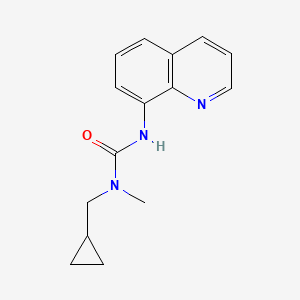
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
